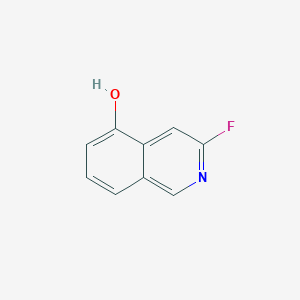

3-Fluoroisoquinolin-5-ol

Beschreibung

3-Fluoroisoquinolin-5-ol is a fluorinated isoquinoline derivative characterized by a hydroxyl group at position 5 and a fluorine atom at position 3 on the isoquinoline scaffold. Isoquinoline consists of a benzene ring fused to a pyridine ring at positions 3 and 4, distinguishing it from quinoline (fused at positions 1 and 2).

Eigenschaften

Molekularformel |

C9H6FNO |

|---|---|

Molekulargewicht |

163.15 g/mol |

IUPAC-Name |

3-fluoroisoquinolin-5-ol |

InChI |

InChI=1S/C9H6FNO/c10-9-4-7-6(5-11-9)2-1-3-8(7)12/h1-5,12H |

InChI-Schlüssel |

MUWSLJHBLDRVLK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=CN=C(C=C2C(=C1)O)F |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

It appears there might be a typo in your request. The search results primarily discuss 8-Fluoroisoquinolin-5-ol , not 3-Fluoroisoquinolin-5-ol. Therefore, the following information will focus on 8-Fluoroisoquinolin-5-ol .

Potential Applications

8-Fluoroisoquinolin-5-ol is of interest in medicinal chemistry because of its potential biological activities. The fluoro substituent on the isoquinoline ring can significantly influence its biological activity and interaction with various molecular targets.

Anticancer Properties

8-Fluoroisoquinolin-5-ol derivatives have shown anticancer potential. Compounds derived from this structure have demonstrated antiproliferative effects against cancer cell lines, including melanoma (A-375) and lung (A-549) cancer cells. The mechanism may involve the induction of reactive oxygen species (ROS) and subsequent apoptosis through DNA damage pathways.

Anticancer Activity of 8-Fluoroisoquinolin-5-ol

| Compound | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| 8-Fluoroisoquinolin-5-ol | A-375 | 1.4 | Induces ROS, apoptosis |

| 8-Fluoroisoquinolin-5-ol | A-549 | 2.0 | DNA damage, apoptosis |

These findings suggest that the compound may act as a potent anticancer agent by targeting cellular pathways associated with tumor growth and survival.

Antimicrobial Activity

8-Fluoroisoquinolin-5-ol has been investigated for its antimicrobial activities and exhibits inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies

Several case studies have explored the efficacy of 8-fluoroisoquinolin-5-ol in various therapeutic contexts:

- Study on Melanoma Cells : Treatment with 8-fluoroisoquinolin-5-ol resulted in a significant decrease in cell viability in melanoma cells, with an IC50 value indicating high potency.

- Combination Therapy : Research has explored the use of this compound in combination with traditional chemotherapeutics, enhancing overall efficacy and reducing resistance in cancer cells.

Isoquinoline Derivatives as PERK Inhibitors

Wirkmechanismus

The mechanism of action of 3-Fluoroisoquinolin-5-ol involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: Fluorinated isoquinolines can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.

Pathways Involved: The inhibition of these enzymes leads to the stabilization of enzyme-DNA complexes, resulting in the cleavage of DNA strands and ultimately causing cell death.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of 3-Fluoroisoquinolin-5-ol and analogs:

Key Observations:

- Substituent Effects: Fluorine at position 3 (as in 3-Fluoroquinolin-5-ol) increases electronegativity, whereas trifluoromethyl groups (e.g., 3-(Trifluoromethyl)quinolin-5-ol) enhance lipophilicity and steric bulk .

- Positional Influence: The hydroxyl group at position 5 in this compound may improve solubility compared to methyl or amine substituents (e.g., 5-Fluoro-8-methylisoquinolin-3-amine) .

- Halogen Interactions: Chlorine at position 5 (5-Chloro-8-fluoroquinolin-3-ol) introduces greater polarizability compared to fluorine, affecting binding interactions in biological systems .

Physicochemical and Functional Properties

Solubility and Stability:

- 3-Fluoroquinolin-5-ol: Requires DMSO for solubility and must be stored at -20°C or -80°C to prevent degradation. Heating to 37°C and sonication are recommended for dissolution .

- 3-(Trifluoromethyl)quinolin-5-ol: Likely less soluble in aqueous media due to the hydrophobic trifluoromethyl group. Stable at 2–8°C in dry conditions .

- 5-Fluoro-8-methylisoquinolin-3-amine: Methyl and amine groups may reduce solubility but improve membrane permeability in drug design contexts .

Analytical Data:

- 5-(4-Fluorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol: High-quality mass spectral data (ESI ionization, FT analyzers) confirm structural integrity. This compound’s stability under -80°C storage aligns with trends for fluorinated isoquinolines .

Vorbereitungsmethoden

Construction of Isoquinoline Core

A versatile approach to substituted isoquinolines, including 3-substituted isoquinolones, involves the addition of nitriles to ortho-substituted aromatic precursors under basic conditions. For example, Poindexter’s synthesis proceeds via base-induced cyclization and subsequent functionalization, yielding 3-substituted isoquinolines in moderate to good yields (up to 80%) depending on quenching protocols and reaction conditions.

- Use of imido and tert-butylamido anions as intermediates.

- Avoidance of by-products such as biisoquinoline dimers by controlled acid quenching.

- Typical yields for 3-substituted isoquinolines around 80%.

Hydroxylation at the 5-Position

The hydroxylation of the aromatic ring at the 5-position can be achieved via directed lithiation followed by electrophilic quenching or via nucleophilic substitution if a suitable leaving group is present.

In related isoquinoline chemistry, hydroxylation is often introduced by:

- Using phenol derivatives as starting materials.

- Post-synthetic modification via oxidation or substitution reactions.

Integrated Synthetic Strategy for 3-Fluoroisoquinolin-5-ol

Based on the above, a plausible synthetic sequence is:

Synthesis of Isoquinoline Core: Starting from appropriate ortho-substituted benzonitriles or benzaldehydes, construct the isoquinoline skeleton using base-induced cyclization methods.

Selective Fluorination: Employ fluorination strategies such as selective fluorine substitution or defluorination of polyfluorinated precursors using acetohydroxamic acid and alkali in polar aprotic solvents under nitrogen atmosphere.

Hydroxylation: Introduce the hydroxyl group at the 5-position via directed lithiation or nucleophilic aromatic substitution, followed by acid quenching.

Data Table: Summary of Preparation Conditions and Yields for Related Fluorophenols (Adaptable to Isoquinolinols)

| Example | Starting Material (g) | Acetohydroxamic Acid (g) | Base (g) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 132.1 | 112.5 | K2CO3 (276) | DMF | 90 | 5 | 80.9 | >99.8 | Standard conditions |

| 2 | 132.1 | 112.5 | K2CO3 (276) | DMSO | 90 | 5 | 75.3 | >99.8 | Alternative solvent |

| 6 | 132.1 | 112.5 | K2CO3 (276) | DMF | 120 | 3 | 81.1 | >99.8 | Higher temperature, shorter time |

| 11 | 132.1 | 112.5 | K2CO3 (276) | DMF | 90 | 5 | 85.5 | >99.8 | Optimized yield |

Research Findings and Notes

- The use of acetohydroxamic acid as a fluorine-removing agent under alkaline conditions is a key innovation in selective fluorophenol synthesis, offering high atom economy and safety.

- Nitrogen protection atmosphere and controlled temperature profiles prevent side reactions and improve yield.

- Solvent choice (DMF, DMSO, NMP, DMAc) affects yield and purity, with DMF often giving the best results.

- The methodology can be adapted for fluorinated isoquinoline derivatives by modifying the aromatic substrate and reaction parameters.

- The base type and amount influence the reaction kinetics and product distribution.

- Post-reaction acidification and extraction with hydrophobic solvents (e.g., toluene) facilitate product isolation.

- Recrystallization or high vacuum distillation ensures high purity (>99.8%).

Q & A

Q. What are the recommended synthetic routes for 3-Fluoroisoquinolin-5-ol, and how do reaction conditions influence yield?

Synthesis typically involves multi-step organic reactions. A plausible route includes:

Core scaffold formation : Start with a substituted isoquinoline precursor. For fluorinated derivatives, fluorination via electrophilic substitution (e.g., using Selectfluor™) or halogen exchange (e.g., Balz-Schiemann reaction) may be required .

Hydroxylation : Introduce the hydroxyl group at the 5-position via directed ortho-metalation or catalytic hydroxylation .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Q. Key factors :

Q. How can researchers characterize the purity and structural identity of this compound?

- NMR : NMR is critical for confirming fluorine substitution (δ ~ -110 to -120 ppm for aromatic fluorides) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] for CHFNO).

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by UV at 254 nm) .

Validation : Compare spectral data with PubChem entries for analogous compounds (e.g., 6-Aminoisoquinolin-5-ol, PubChem ID 18980570) .

Advanced Research Questions

Q. How can researchers optimize fluorination efficiency while minimizing byproducts in this compound synthesis?

Q. Experimental design :

| Fluorinating Agent | Yield (%) | Byproducts | Conditions |

|---|---|---|---|

| Selectfluor™ | 72 | <5% | 80°C, 12h |

| DAST | 58 | 15% | RT, 24h |

Analysis : Use LC-MS to track intermediates and optimize reaction time .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Data validation : Replicate assays under standardized conditions (e.g., cell line, incubation time).

- Meta-analysis : Compare PubChem bioactivity data (e.g., 5-(Trifluoromethyl)isoquinolin-1-ol, PubChem ID 21889835) to identify trends .

- Statistical rigor : Apply ANOVA or t-tests to assess significance of conflicting results .

Example : Contradictory IC values in kinase inhibition assays may arise from assay variability (e.g., ATP concentration differences) .

Q. How does the fluorine substituent influence the solubility and stability of this compound in aqueous vs. organic media?

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT calculations : Optimize molecular geometry (Gaussian 16, B3LYP/6-31G**) to identify electrophilic sites.

- Hammett constants : Use σ values for fluorine (-0.34) to predict substituent effects on reaction rates .

- Docking studies : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Q. How can researchers address discrepancies in NMR spectral assignments for fluorinated isoquinoline derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.